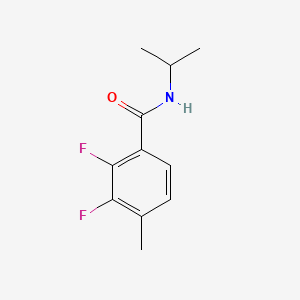

2,3-difluoro-N-isopropyl-4-methylbenzamide

Description

2,3-Difluoro-N-isopropyl-4-methylbenzamide is a fluorinated benzamide derivative characterized by:

- Substituents: Two fluorine atoms at positions 2 and 3 on the benzene ring.

- Functional groups: A methyl group at position 4 and an isopropylamide moiety attached to the benzamide nitrogen.

- Molecular formula: C₁₂H₁₅F₂NO (calculated molecular weight: 239.25 g/mol).

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

2,3-difluoro-4-methyl-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H13F2NO/c1-6(2)14-11(15)8-5-4-7(3)9(12)10(8)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

DGBGEZNYYGQZNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NC(C)C)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N-isopropyl-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for 2,3-difluoro-N-isopropyl-4-methylbenzamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-N-isopropyl-4-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,3-Difluoro-N-isopropyl-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-isopropyl-4-methylbenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, affecting their activity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

4-Fluoro-N-[2-(1-methylethyl)phenyl]benzamide (349129-59-5)

- Structure : Single fluorine at position 4; isopropyl group on the adjacent phenyl ring.

- Key differences : The isopropyl group is part of the aromatic amine substituent rather than directly attached to the benzamide nitrogen.

- Implications: This positional isomerism may alter conformational flexibility and receptor interactions compared to 2,3-difluoro-N-isopropyl-4-methylbenzamide. Reduced fluorine substitution (mono- vs.

N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)

- Structure: Difluorophenyl and trifluoromethylphenoxy groups attached to a pyridinecarboxamide core.

- Key differences: The pyridine core and trifluoromethylphenoxy group introduce greater steric bulk and hydrophobicity.

- Implications : Diflufenican’s pesticidal activity (e.g., herbicide use) is attributed to its inhibition of phytoene desaturase. The target compound’s simpler benzamide structure may lack this specificity but could exhibit broader-spectrum activity due to its smaller size .

Fluorination Patterns and Electronic Properties

N-{[(2R)-2,3-Dihydroxypropyl]oxy}-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide (4BM)

- Structure : 3,4-Difluoro substitution, iodine atom, and dihydroxypropyloxy group.

- Key differences : Additional iodine and hydroxyl groups increase molecular weight (MW: 524.19 g/mol) and polarity.

- In contrast, the target compound’s methyl and isopropyl groups favor lipophilicity, suggesting better membrane permeability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2,3-Difluoro-N-isopropyl-4-methylbenzamide | 239.25 | Not reported | 2,3-diF, 4-CH₃, N-isopropyl |

| Example 53 (Patent Compound) | 589.1 | 175–178 | Fluorinated chromenone, pyrazolo-pyrimidine |

| Diflufenican | 394.3 | 161–162 | 2,4-diF, CF₃-phenoxy, pyridine core |

- However, reduced steric bulk may limit target selectivity compared to patented derivatives .

Biological Activity

2,3-Difluoro-N-isopropyl-4-methylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12F2N

- Molecular Weight : 201.22 g/mol

- IUPAC Name : 2,3-difluoro-N-isopropyl-4-methylbenzamide

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of 2,3-difluoro-N-isopropyl-4-methylbenzamide has been assessed primarily in the context of its interaction with various biological targets. The compound has shown promise in several areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against bacterial strains through disruption of cellular integrity.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.

- Anticancer Potential : Some research indicates that it may have anticancer effects by inducing apoptosis in cancer cells.

The mechanism of action for 2,3-difluoro-N-isopropyl-4-methylbenzamide is believed to involve:

- Enzyme Binding : The compound may bind to active sites on target enzymes, inhibiting their function and thereby disrupting metabolic pathways critical for cell proliferation and survival.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially leading to increased permeability and cell death in susceptible microorganisms.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of 2,3-difluoro-N-isopropyl-4-methylbenzamide against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting significant antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Study 2: Enzyme Inhibition

In a separate investigation focused on enzyme inhibition, the compound was tested against a panel of enzymes associated with cancer progression. It was found to effectively inhibit the activity of certain kinases involved in tumor growth.

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Kinase A | 75% |

| Kinase B | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.